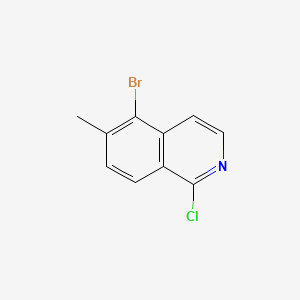

5-Bromo-1-chloro-6-methylisoquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-1-chloro-6-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-2-3-8-7(9(6)11)4-5-13-10(8)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUICJNIZASIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676729 | |

| Record name | 5-Bromo-1-chloro-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245647-25-9 | |

| Record name | 5-Bromo-1-chloro-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 1 Chloro 6 Methylisoquinoline and Analogous Halogenated Isoquinolines

Classical Annulation Reactions and Their Evolution for Isoquinoline (B145761) Synthesis

Traditional methods for constructing the isoquinoline nucleus have been the bedrock of heterocyclic chemistry for over a century. These reactions typically involve the cyclization of functionalized phenethylamine derivatives through intramolecular electrophilic aromatic substitution.

Pictet–Spengler, Bischler–Napieralski, and Pomeranz–Fritsch Approaches in Isoquinoline Core Construction

The Pictet-Spengler reaction is a versatile method that involves the condensation of a β-arylethylamine with a carbonyl compound, such as an aldehyde or ketone, under acidic conditions. nih.govresearchgate.net This reaction proceeds through an initial Schiff base formation, followed by an intramolecular electrophilic attack on the aromatic ring to form a tetrahydroisoquinoline (THIQ). quimicaorganica.orgarkat-usa.org The THIQs can then be aromatized in subsequent steps to yield the corresponding isoquinoline. The reaction is considered a specific application of the broader Mannich reaction. google.com

The Bischler-Napieralski reaction provides a direct route to 3,4-dihydroisoquinolines from β-arylethylamides. nrochemistry.com This intramolecular cyclization is an electrophilic aromatic substitution reaction promoted by a dehydrating Lewis acid, such as phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂). nrochemistry.comorganic-chemistry.orgwikipedia.org The reaction mechanism is believed to proceed through a nitrilium ion intermediate. wikipedia.org The resulting 3,4-dihydroisoquinolines are readily oxidized to fully aromatic isoquinolines. This method is particularly effective for arenes bearing electron-donating groups. nrochemistry.com

The Pomeranz–Fritsch reaction (also known as the Pomeranz–Fritsch cyclization) is another classical method for isoquinoline synthesis. wikipedia.org It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.orgquimicaorganica.org The reaction is typically promoted by strong acids like sulfuric acid. wikipedia.orgthermofisher.com

Table 1: Overview of Classical Isoquinoline Synthesis Reactions

| Reaction Name | Starting Materials | Key Reagents/Conditions | Primary Product |

|---|---|---|---|

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) | 1,2,3,4-Tetrahydroisoquinoline |

| Bischler-Napieralski | β-Arylethylamide | Dehydrating Lewis acid (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |

Modifications and Enhancements of Traditional Methods for Halogenated Derivatives

The synthesis of halogenated isoquinolines using these classical methods primarily relies on the use of appropriately halogenated starting materials. For instance, a halogen-substituted phenethylamine can be used in the Pictet-Spengler reaction, or a halogenated benzaldehyde can serve as the precursor in the Pomeranz-Fritsch synthesis to introduce halogens onto the benzene (B151609) ring portion of the isoquinoline.

A significant modification, particularly relevant to the synthesis of 1-chloro-substituted isoquinolines, is an extension of the Bischler-Napieralski reaction conditions. When a 1-isoquinolinone (or its tautomer, 1-hydroxyisoquinoline) is treated with a halogenating agent like phosphoryl chloride (POCl₃) or phosphorus oxybromide (POBr₃), the hydroxyl group at the C1 position is replaced by a chlorine or bromine atom, respectively. A documented example of this is the conversion of 6-bromo-1-hydroxyisoquinoline into 6-Bromo-1-chloroisoquinoline (B57692) by heating with POCl₃. chemicalbook.com This transformation is a crucial step for installing the chloro-substituent at the C1 position, as seen in the target compound 5-Bromo-1-chloro-6-methylisoquinoline.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds, offering milder reaction conditions, broader functional group tolerance, and novel pathways for ring construction. nih.govnih.gov These modern methods have greatly expanded the diversity of accessible isoquinoline motifs. researchgate.net

Palladium-Catalyzed Methodologies for Isoquinoline Ring Formation

Palladium catalysis is widely used for constructing isoquinoline frameworks. One notable method involves the palladium-catalyzed coupling of an o-iodobenzaldehyde imine with a terminal alkyne, which is then followed by a copper-catalyzed cyclization to yield the isoquinoline product. organic-chemistry.org Another strategy utilizes Pd(II)-catalyzed C-H activation, where oximes act as directing groups to facilitate cyclization with partners like vinyl azides under mild conditions. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in synthesizing complex, highly substituted isoquinolines by forming key C-C bonds in the precursors. mdpi.com

Rhodium-Catalyzed Approaches to Isoquinoline Scaffolds

Rhodium-catalyzed reactions, particularly those involving C-H activation, have become a prominent strategy for isoquinoline synthesis. researchgate.net Rh(III)-catalyzed systems can efficiently mediate the oxidative annulation of various aromatic precursors (such as benzhydroxamic acids, oximes, or benzimidates) with coupling partners like alkynes or cyclopropenes. organic-chemistry.orgnih.govrsc.org This approach allows for the direct and atom-economical construction of the isoquinoline ring by forming two new bonds in a single operation. rsc.orglookchem.com The use of a directing group on the aromatic substrate is often key to achieving high regioselectivity in the C-H activation step.

Copper- and Silver-Catalyzed Routes for Isoquinoline Synthesis

Copper and silver catalysts offer unique and efficient pathways for isoquinoline synthesis. Copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives provides a green and efficient route to isoquinolines, which can be performed in water without the need for additional ligands. nih.gov Other copper-catalyzed cascade reactions can produce isoquinoline derivatives from 2-haloaryloxime acetates and active methylene compounds. organic-chemistry.org Copper salts also facilitate the cyclocondensation of ortho-alkynyl aromatic aldehydes or ketones with urea as the nitrogen source. researchgate.net

Silver-catalyzed reactions have also been developed for isoquinoline synthesis. For example, silver triflate can catalyze the reaction between a 2-alkynylbenzaldehyde and 2-isocyanoacetate to form the isoquinoline core. organic-chemistry.org In a different approach, silver(I) acetate (B1210297) catalyzes an intramolecular 6-endo-dig cyclization followed by an oxazole ring-opening to generate isoquinolones under mild conditions. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Isoquinoline Syntheses

| Catalyst Type | General Reaction Type | Key Substrates | Typical Product |

|---|---|---|---|

| Palladium (Pd) | Coupling / C-H Activation | o-Haloaryl imines + Alkynes; Oximes + Vinyl azides | Substituted Isoquinolines |

| Rhodium (Rh) | C-H Activation / Annulation | Benzimidates/Oximes + Alkynes/Allyl carbonates | Substituted Isoquinolines |

| Copper (Cu) | Intramolecular Cyclization | o-Alkynylaryl oximes; o-Alkynyl aldehydes + Urea | Substituted Isoquinolines |

| Silver (Ag) | Intramolecular Cyclization | o-Alkynyl benzaldehydes; Oxazole derivatives | Isoquinolines / Isoquinolones |

Catalytic Functionalization for Introducing Halogen and Methyl Groups

The introduction of halogen and methyl groups onto the isoquinoline scaffold is a critical step in the synthesis of complex derivatives like this compound. Catalytic C-H functionalization has emerged as a powerful and atom-economical strategy for this purpose. Transition-metal catalysts, including those based on rhodium, palladium, and copper, are frequently employed to activate specific C-H bonds, allowing for regioselective installation of functional groups. nih.gov

For instance, the direct C-H alkylation of methyl-substituted heteroarenes can be achieved using alcohols in auto-transfer hydrogenative (ATH) reactions, catalyzed by various transition metals such as Nickel (Ni). mdpi.com A notable example is the NiBr₂/N,N,N′,N′-tetramethylethylenediamine (TMEDA) system, which effectively catalyzes the alkylation of 2-methylquinoline with a range of primary alcohols. mdpi.com This method is tolerant of both electron-donating and electron-deficient substituents on the alcohol. mdpi.com Similarly, copper-catalyzed annulation protocols have been developed to furnish isoquinoline derivatives through ortho C-H activation. nih.gov

The introduction of halogens can be accomplished through various catalytic methods. For example, copper catalysts can activate protected aminosulfonyl compounds to react with 2-iodobenzamides, leading to cascade cyclization and the formation of 3-substituted isoquinoline scaffolds. nih.gov While direct catalytic C-H halogenation of isoquinolines is an active area of research, the functionalization often relies on pre-functionalized precursors or directing groups to achieve the desired regioselectivity for substitution at positions like C5 and C6.

| Catalyst System | Reactants | Product Type | Key Feature |

| Rh/PCy₃ | 2-methyl pyridine (B92270), 3,3-dimethylbutene | C2-alkylated pyridine | C-H activation and alkylation nih.gov |

| Pd(OAc)₂ / Ligand | Quinoline (B57606) N-oxide, Aryl bromide | C2-arylated quinoline | High compatibility with functional groups nih.gov |

| NiBr₂ / TMEDA | 2-methylquinoline, Primary alcohols | C2-alkylated quinoline | Auto-transfer hydrogenative (ATH) reaction mdpi.com |

| Copper(II) | Hydrazine adduct, Activated alkyne | Isoquinoline derivative | Annulation via ortho C-H activation nih.gov |

Radical-Mediated Pathways and Photochemical Syntheses

Radical chemistry and photochemistry offer powerful, alternative strategies for constructing and functionalizing the isoquinoline core, often under mild conditions. These methods provide unique reactivity patterns compared to traditional ionic pathways.

Radical Cascade Reactions Involving Isonitriles for Isoquinoline Formation

Radical insertion into isonitriles has become an efficient and potent strategy for synthesizing nitrogen-containing heterocycles, including isoquinolines. rsc.orgresearchgate.net These reactions typically involve the addition of a radical species to the isonitrile carbon, generating an imidoyl radical. rsc.org This intermediate can then undergo subsequent cyclization and other transformations in a cascade sequence to build the heterocyclic ring system. rsc.org

This methodology allows for the construction of complex molecules from simple precursors. For example, radical cascade reactions can be designed where the formation of C-glycosidic bonds and cyclization occur sequentially. researchgate.net The versatility of this approach is demonstrated by its application in synthesizing a variety of N-heterocycles like phenanthridines, indoles, and quinolines, in addition to isoquinolines. rsc.orgresearchgate.net The generation of the initial radical can be achieved through thermal homolysis of initiators like benzoyl peroxide (BPO). rsc.org This approach has been successfully used to prepare 6-alkylated phenanthridines, showcasing the potential for introducing alkyl groups in related heterocyclic systems. rsc.org More recently, these radical cascade reactions have been applied to synthesize complex frameworks like indolo[2,1-a]isoquinoline derivatives. nih.govdocumentsdelivered.com

Photochemical Strategies in Isoquinoline Derivatization

Photochemical methods, particularly those utilizing visible light, provide mild and selective pathways for the functionalization of isoquinolines. nih.govresearchgate.netresearchgate.net These strategies often proceed via radical intermediates, enabling transformations that are difficult to achieve through other means. nih.govresearchgate.net A prime example is the visible-light-mediated C-H hydroxyalkylation of isoquinolines. nih.govresearchgate.netresearchgate.net This process uses 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon absorption of blue light. nih.govresearchgate.net

This method notably avoids the need for external oxidants, which distinguishes it from classical Minisci-type reactions. nih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates high functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. researchgate.netresearchgate.net Mechanistic studies suggest that a radical-mediated spin-center shift is a key step in the process. nih.govresearchgate.net Another innovative photochemical approach involves the regioselective hydrosilylation of quinolines and isoquinolines under 300 nm photoirradiation, which proceeds via a hydrogen atom transfer (HAT) mechanism to afford reduced products. nih.gov

| Method | Key Reagents | Transformation | Advantage |

| Radical Cascade | Isonitriles, Radical Initiator (e.g., BPO) | Isoquinoline ring formation | Builds complex heterocycles efficiently rsc.orgresearchgate.net |

| Photochemical C-H Hydroxyalkylation | Isoquinoline, 4-acyl-1,4-dihydropyridines, Visible Light | C-H Hydroxyalkylation | Mild, oxidant-free, high functional group tolerance nih.govresearchgate.netresearchgate.net |

| Photochemical Hydrosilylation | Isoquinoline, Triethylsilane, TFA, 300 nm UV light | Semireduction | Regioselective dearomatization nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of isoquinolines is increasingly guided by the principles of green chemistry, which prioritize environmental sustainability through the use of benign solvents, energy-efficient processes, and recyclable catalysts. nih.gov These modern approaches aim to minimize waste and reduce the reliance on harsh or toxic reagents often used in traditional methods. nih.gov

Microwave-Assisted Synthesis of Isoquinolines

Microwave-assisted synthesis has become a cornerstone of green chemistry for heterocyclic compounds, offering significant advantages over conventional heating methods. nih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. acs.orgshd-pub.org.rs This energy-efficient technique has been successfully applied to various isoquinoline syntheses.

One-pot palladium-catalyzed reactions for preparing substituted isoquinolines have been developed using microwave assistance, achieving moderate to excellent yields. acs.org For example, the reaction of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate under microwave irradiation (150 °C) provides a rapid route to the isoquinoline core. acs.org Similarly, copper-catalyzed, one-pot microwave-assisted methods have been reported for the synthesis of 3,4-diaryl isoquinolines. nih.gov The efficiency of microwave heating is highlighted by comparisons showing that oil bath heating under the same conditions results in significantly lower yields. acs.org Furthermore, microwave irradiation has been used in the synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives, achieving maximum conversion in 60 minutes. shd-pub.org.rs

| Method | Catalyst | Key Reagents | Conditions | Yield |

| Palladium-Catalyzed One-Pot | PdCl₂(PPh₃)₂, CuI | 2-bromobenzaldehyde, 4-methoxyphenyl acetylene, NH₄OAc | 150 °C, Microwave, 2 h | Up to 86% acs.org |

| Ruthenium-Catalyzed Annulation | Ruthenium catalyst | Dibenzoyl hydrazine, Internal alkynes | 150–160 °C, Microwave, 10–15 min | 62–92% nih.gov |

| Copper-Catalyzed Tandem Process | CuI / 2,2′-biimidazole | N-tert-butyl-o-iodobenzaldimine, Aryl alkyne | Microwave | Not specified nih.gov |

| Non-Metal Catalyzed Cyclization | Nafion® NR50 | 2-alkynylbenzaldehydes, Hexamethyldisilazane (HMDS) | Microwave | Excellent yields nih.gov |

Solvent-Free and Biocatalytic Methods for Nitrogen Heterocycles

In line with green chemistry principles, solvent-free and biocatalytic methods are gaining prominence for the synthesis of nitrogen heterocycles. mdpi.comnih.gov Eliminating solvents reduces waste, cost, and environmental impact. mdpi.com Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers high selectivity and operates under mild, aqueous conditions. nih.govnih.gov

Solvent-free approaches often utilize microwave irradiation or solid-acid catalysis. mdpi.commdpi.com For example, the synthesis of 1,5-benzodiazepines has been achieved using the biocatalyst thiamine hydrochloride under solvent-free conditions at 70–80 °C. mdpi.com

Biocatalytic methods are providing environmentally benign routes to N-heterocycles. nih.gov A cooperative chemoenzymatic system has been developed for the synthesis of heterocycles like quinolines and indoles. nih.gov This system uses a synthetic flavin analog as a bifunctional organocatalyst in water, with O₂ as the terminal oxidant. nih.gov The process is metal- and base-free and does not require an inert atmosphere, presenting a sustainable alternative to traditional methods. nih.gov Such approaches, which combine the selectivity of biocatalysis with the versatility of chemocatalysis, are expanding the toolkit for the green synthesis of complex molecules. nih.gov

Atom-Economic and Environmentally Conscious Routes to Halogenated Isoquinolines

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. nih.govnih.gov This has led to the development of more atom-economic and environmentally friendly methods for the synthesis of isoquinoline derivatives. nih.govnih.gov Traditional methods for isoquinoline synthesis, such as the Bischler–Napieralski and Pictet–Spengler reactions, often suffer from harsh reaction conditions, the use of toxic reagents, and poor atom economy. nih.gov

Modern approaches focus on minimizing waste and energy consumption. nih.govjk-sci.com Key strategies include the use of benign solvents, recyclable catalytic systems, and energy-efficient processes like microwave-assisted synthesis. nih.govresearchgate.net For instance, multi-component reactions under ultrasonic irradiation in water have been developed for the synthesis of pyrido-[2,1-a]-isoquinoline derivatives, offering high yields and short reaction times. nih.gov

Atom economy, a concept that measures the efficiency of a chemical process in terms of the atoms from the reactants that are incorporated into the desired product, is a central tenet of green chemistry. jk-sci.com Catalytic reactions, such as those involving transition metals, are often highly atom-economical as they can facilitate transformations with minimal byproduct formation. nih.gov For example, nickel-catalyzed reactions have been employed for the atom-economic synthesis of 3-aryl-1-aminoisoquinolines. organic-chemistry.org The development of these greener synthetic alternatives is crucial for the sustainable production of halogenated isoquinolines. nih.govnih.gov

| Synthetic Approach | Green Chemistry Principle | Reference |

| Microwave-assisted synthesis | Energy efficiency | nih.gov |

| Multi-component reactions in water | Use of benign solvents | nih.gov |

| Recyclable catalytic systems | Waste reduction | nih.govnih.gov |

| Atom-economic reactions | Maximizing atom incorporation | organic-chemistry.org |

Site-Specific Introduction of Halogen and Methyl Substituents

The synthesis of this compound necessitates precise control over the regioselectivity of halogenation and methylation reactions on the isoquinoline core.

The introduction of a bromine atom at the C-5 position of the isoquinoline ring is a key step. Electrophilic aromatic bromination is a common method for preparing aryl bromides. mdpi.com The regioselectivity of this reaction can be influenced by the reaction conditions and the substituents already present on the isoquinoline ring. For instance, the bromination of isoquinoline itself can be directed to the C-5 position. orgsyn.orgresearchgate.net

A well-established procedure for the synthesis of 5-bromoisoquinoline (B27571) involves the treatment of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. orgsyn.org Careful temperature control is crucial to suppress the formation of the 8-bromoisoquinoline isomer. orgsyn.org This method provides a practical route to 5-bromoisoquinoline, which can then be further functionalized. orgsyn.org Similarly, regioselective bromination of 6-hydroxytetrahydroisoquinolines at the C-5 position has been achieved using molecular bromine, yielding the 5-bromo-6-hydroxytetrahydroisoquinoline as the sole product in high yield. latrobe.edu.auresearchgate.net

| Reagent | Substrate | Position of Bromination | Reference |

| N-Bromosuccinimide (NBS) | Isoquinoline | C-5 | orgsyn.org |

| Molecular Bromine | 6-Hydroxytetrahydroisoquinoline | C-5 | latrobe.edu.auresearchgate.net |

Chlorination at the C-1 position of the isoquinoline nucleus is often achieved from an isoquinoline-N-oxide precursor. For example, 6-bromo-1-chloroisoquinoline can be synthesized from 6-bromoisoquinoline N-oxide by treatment with phosphorus oxychloride (POCl₃). chemicalbook.com This reaction proceeds via the activation of the N-oxide by POCl₃, followed by nucleophilic attack of chloride at the C-1 position and subsequent rearomatization.

Another approach involves the conversion of a 1-hydroxyisoquinoline (an isoquinolinone) to the corresponding 1-chloro derivative. A solution of 6-bromo-1-hydroxyisoquinoline in POCl₃ can be heated to yield 6-bromo-1-chloroisoquinoline. chemicalbook.com Fungal flavin-dependent halogenases have also been shown to catalyze the specific chlorination of hydroxyisoquinolines at the position ortho to the hydroxyl group, offering a biocatalytic route to certain chlorinated isoquinolines. nih.gov

The introduction of a methyl group at a specific position on the isoquinoline ring can be challenging and often requires the synthesis to start from a precursor that already contains the methyl group in the desired location. However, methods for the direct methylation of the isoquinoline ring system have been developed.

For instance, a novel method for the introduction of a methyl group at the C-1 position of isoquinolines has been reported, involving direct metalation followed by cuprate-mediated methylation. nih.gov While this example targets the C-1 position, similar strategies involving directed metalation could potentially be adapted for methylation at other positions, including C-6, depending on the directing groups present on the isoquinoline scaffold. Transition-metal-catalyzed C(sp³)–H alkylation of methyl heteroarenes with alcohols has also been explored, providing a route to chain-elongated alkyl-substituted heterocycles. mdpi.com The specific stereoselective methylation at the C-6 position would likely depend on the chirality of the starting material or the use of a chiral catalyst in the methylation step.

Chemical Reactivity and Transformational Chemistry of 5 Bromo 1 Chloro 6 Methylisoquinoline

Reactivity Governed by Halogen Substituents

The presence of two different halogen atoms, bromine at the 5-position and chlorine at the 1-position, on the isoquinoline (B145761) framework is a critical determinant of the molecule's chemical behavior. The differential reactivity of the C-Br and C-Cl bonds, influenced by factors such as bond strength and the electronic environment of their respective positions, allows for selective functionalization.

Nucleophilic Substitution Reactions at the Bromo- and Chloro-Centers

Nucleophilic aromatic substitution (SNAr) reactions on halogenated isoquinolines are fundamental transformations for introducing a wide range of functional groups. In 5-Bromo-1-chloro-6-methylisoquinoline, the chlorine atom at the 1-position is significantly more susceptible to nucleophilic attack than the bromine atom at the 5-position. This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer complex intermediate formed during the substitution process.

Common nucleophiles such as alkoxides, amines, and thiols can readily displace the chloride at the 1-position. The reaction conditions for these substitutions are generally mild, often proceeding at moderate temperatures in the presence of a suitable base.

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide (NaOCH₃) | 1-Alkoxy-5-bromo-6-methylisoquinoline |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | 1-Amino/Alkylamino-5-bromo-6-methylisoquinoline |

| Thiolate | Sodium thiophenoxide (NaSPh) | 5-Bromo-6-methyl-1-(phenylthio)isoquinoline |

| This table presents hypothetical examples of nucleophilic substitution products based on the known reactivity of 1-chloroisoquinolines. |

In contrast, the C-Br bond at the 5-position is considerably less reactive towards nucleophilic substitution under typical SNAr conditions. This allows for selective functionalization at the 1-position while leaving the bromo substituent intact for subsequent transformations.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and the halogen substituents on this compound serve as excellent handles for such transformations. The differential reactivity of the C-Cl and C-Br bonds can be exploited to achieve selective couplings.

Generally, the C-Br bond is more reactive than the C-Cl bond in common cross-coupling reactions like Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations. This allows for the selective formation of a new bond at the 5-position. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to proceed preferentially at the C-Br bond, yielding a 5-aryl-1-chloro-6-methylisoquinoline.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Aryl-1-chloro-6-methylisoquinoline |

| Stille | Organostannane | Pd(PPh₃)₄ | 5-Aryl/Alkenyl-1-chloro-6-methylisoquinoline |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand / Base | 5-(Amino)-1-chloro-6-methylisoquinoline |

| This table provides illustrative examples of expected cross-coupling products based on general reactivity principles. |

By carefully selecting the catalyst, ligands, and reaction conditions, it is also possible to activate the C-Cl bond for cross-coupling, often after the C-Br bond has been functionalized. This sequential cross-coupling strategy enables the synthesis of diverse, highly substituted isoquinoline derivatives.

Reactivity of the Isoquinoline Nitrogen and Aromatic Rings

The isoquinoline core itself possesses distinct reactive sites, namely the basic nitrogen atom and the two aromatic rings.

Electrophilic Aromatic Substitution Patterns on the Benzenoid Ring

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system preferentially occurs on the benzenoid ring (the benzene (B151609) ring portion) rather than the pyridine (B92270) ring, which is deactivated by the protonated nitrogen under acidic conditions. For this compound, the substitution pattern is further dictated by the existing substituents.

The methyl group at C6 is an activating, ortho-, para-director. The bromo group at C5 is a deactivating, ortho-, para-director. The directing effects of these groups would reinforce substitution at the C7 and C8 positions. For example, nitration or halogenation would be expected to yield a mixture of 7- and 8-substituted products, with the precise ratio depending on the specific reaction conditions and the steric and electronic interplay of the substituents.

| Electrophilic Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 5-Bromo-1-chloro-6-methyl-7-nitroisoquinoline and 5-Bromo-1-chloro-6-methyl-8-nitroisoquinoline |

| Bromination | Br₂ / FeBr₃ | 5,7-Dibromo-1-chloro-6-methylisoquinoline and 5,8-Dibromo-1-chloro-6-methylisoquinoline |

| This table illustrates the predicted outcomes of electrophilic aromatic substitution based on substituent directing effects. |

Radical Addition Reactions and Adduct Formation with Hydroxyl and Halogen Radicals

The isoquinoline ring system can participate in radical reactions. The addition of radicals, such as hydroxyl (•OH) and halogen radicals (e.g., •Br), can lead to the formation of adducts and subsequent functionalized products. These reactions are often initiated photochemically or through the use of radical initiators.

Radical addition to the pyridine ring of the isoquinoline is generally favored, particularly at the C1 position, due to the ability of the nitrogen atom to stabilize the resulting radical intermediate. In this compound, the C1 position is already substituted with a chlorine atom. Therefore, radical attack might occur at other positions of the pyridine ring or potentially on the benzenoid ring, although the latter is less common. The specific regioselectivity would depend on the nature of the radical and the reaction conditions. Photochemical methods have been developed for the C-H hydroxyalkylation of quinolines and isoquinolines, proceeding via a radical pathway.

Dearomatization and Reductive Functionalization Reactions

Dearomatization and reductive functionalization are powerful strategies for converting flat, aromatic systems into three-dimensional structures, a valuable transformation in drug discovery. These reactions on isoquinoline derivatives typically involve the reduction of the heterocyclic ring to afford tetrahydroisoquinolines or other partially saturated systems. The specific conditions and outcomes of such reactions on this compound, including the influence of the bromo, chloro, and methyl substituents on regioselectivity and stereoselectivity, have not been reported.

Derivatization Strategies for Scaffold Diversification

The derivatization of the isoquinoline scaffold is a common approach to generate libraries of compounds for biological screening. The presence of bromo and chloro substituents on this compound theoretically offers handles for various cross-coupling and substitution reactions.

Alkylation and Arylation Reactions, Including C-4 Alkylation

Alkylation and arylation reactions, particularly at the C-4 position of the isoquinoline nucleus, are important for introducing molecular complexity. These transformations are often achieved through metal-catalyzed cross-coupling reactions or by the addition of organometallic reagents. There is no specific data available on the C-4 alkylation or arylation of this compound.

Annulation Reactions for Fused Heterocyclic Systems (e.g., benzimidazo[2,1-a]isoquinolines)

The fusion of additional rings onto the isoquinoline core, such as in the formation of benzimidazo[2,1-a]isoquinolines, creates complex polycyclic systems with diverse biological activities. These annulation reactions often proceed through transition-metal-catalyzed or radical-mediated pathways. While the synthesis of such fused systems from various isoquinoline precursors is known, the use of this compound as a starting material in these reactions has not been documented.

Oxidation and Reduction Transformations Modifying the Isoquinoline Scaffold

Oxidation of the isoquinoline ring can lead to the formation of isoquinolones or other oxidized derivatives, while reduction can afford various hydrogenated forms of the scaffold. The influence of the specific substitution pattern of this compound on the course of these transformations is yet to be explored.

Metal and Activating Group-Free Functionalization Strategies

Recent advances in organic synthesis have focused on the development of functionalization strategies that avoid the use of transition metals and activating groups, offering more sustainable and atom-economical routes. The application of such methodologies to this compound has not been reported.

Phosphite-Mediated Alkylation and Rearrangement Processes

Phosphite-mediated reactions have emerged as a versatile tool for the functionalization of heterocycles, including isoquinolines. These reactions can proceed through radical pathways to achieve alkylation or rearrangement. There is no available research describing the behavior of this compound under phosphite-mediated conditions.

Advanced Structural Elucidation of 5 Bromo 1 Chloro 6 Methylisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for elucidating the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, complex structures like that of 5-Bromo-1-chloro-6-methylisoquinoline necessitate the use of two-dimensional (2D) NMR techniques for unambiguous signal assignment. nih.govslideshare.net These experiments correlate different nuclei, revealing their relationships and allowing for a step-by-step assembly of the molecular puzzle. princeton.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would reveal correlations between the aromatic protons on the isoquinoline (B145761) core, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons with the carbons to which they are directly attached. sdsu.edu It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. For instance, the methyl protons would show a cross-peak with the methyl carbon, and each aromatic proton would correlate with its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu HMBC is crucial for identifying quaternary carbons (those without attached protons) and for piecing together different molecular fragments. In the case of this compound, HMBC correlations would be expected from the methyl protons to the C6 and C5 carbons of the isoquinoline ring, and from the aromatic protons to various other carbons in the ring system, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining the stereochemistry and conformation of a molecule. For this compound, NOESY could reveal through-space interactions between the methyl group protons and the proton at the C5 or C7 position, depending on the molecule's conformation.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on known data for substituted isoquinolines, is presented below. chemicalbook.comchemicalbook.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |

| H-3 | ~7.5-7.8 | ~120-125 | C-1, C-4, C-4a |

| H-4 | ~8.0-8.3 | ~140-145 | C-3, C-4a, C-5, C-8a |

| H-7 | ~7.6-7.9 | ~125-130 | C-5, C-6, C-8, C-8a |

| H-8 | ~8.1-8.4 | ~128-133 | C-1, C-6, C-7, C-8a |

| 6-CH₃ | ~2.5-2.7 | ~20-25 | C-5, C-6, C-7 |

| C-1 | - | ~150-155 | - |

| C-5 | - | ~120-125 | - |

| C-6 | - | ~135-140 | - |

| C-4a | - | ~130-135 | - |

| C-8a | - | ~145-150 | - |

Quantitative NOE Measurements for Interproton Distance Determination and Conformational Analysis

While NOESY provides qualitative information about which protons are close in space, quantitative Nuclear Overhauser Effect (NOE) measurements can provide more precise information about the distances between them. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons. By carefully measuring these intensities, it is possible to calculate interproton distances with a reasonable degree of accuracy.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. miamioh.edu It is used to determine the molecular weight of a compound with high precision and to obtain structural information by analyzing its fragmentation pattern. nih.gov

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which can be used to confirm its elemental composition. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which would further confirm the presence of these halogens in the molecule. nih.govrsc.org

Electron ionization (EI) is a common ionization technique that causes the molecule to fragment in a reproducible manner. researchgate.net The analysis of these fragments can provide valuable information about the molecule's structure. For this compound, some expected fragmentation pathways could include:

Loss of a chlorine radical: This would result in a fragment ion with a mass corresponding to the bromo-methylisoquinoline cation.

Loss of a bromine radical: This would lead to a fragment ion corresponding to the chloro-methylisoquinoline cation.

Loss of a methyl radical: This would produce a fragment ion corresponding to the bromo-chloro-isoquinoline cation.

Retro-Diels-Alder reaction: The isoquinoline ring could undergo a characteristic retro-Diels-Alder fragmentation, leading to smaller, charged fragments.

A hypothetical table of the major expected fragments in the EI mass spectrum of this compound is provided below.

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 255/257/259 | [M]⁺ (Molecular ion) |

| 220/222 | [M - Cl]⁺ |

| 176/178 | [M - Br]⁺ |

| 240/242/244 | [M - CH₃]⁺ |

| 127 | [C₈H₆N]⁺ |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a crystalline compound. eurjchem.comsemanticscholar.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to determine the precise positions of all atoms in the crystal lattice. mdpi.comresearchgate.net

To perform this analysis on this compound, a suitable single crystal would need to be grown. The crystal would then be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction data would be used to solve and refine the crystal structure.

The data obtained from a single-crystal X-ray diffraction experiment would provide a wealth of information, including:

The precise bond lengths and bond angles of the molecule.

The conformation of the molecule in the solid state.

The arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as stacking or hydrogen bonding.

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for similar organic molecules.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Volume (ų) | ~1000 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.7 |

Complementary Spectroscopic Methods: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide additional, complementary information about the structure and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy a useful tool for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the isoquinoline ring. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure. The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of the extended π-system of the isoquinoline ring. nih.gov

A hypothetical table of expected spectroscopic data from IR and UV-Vis analysis is shown below.

| Spectroscopic Method | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| IR | ~3050-3100 | Aromatic C-H stretch |

| IR | ~2950-3000 | Methyl C-H stretch |

| IR | ~1600-1650 | C=C/C=N stretch |

| IR | ~600-800 | C-Cl/C-Br stretch |

| UV-Vis | ~220-250 (λ_max) | π → π* transition |

| UV-Vis | ~300-330 (λ_max) | n → π* transition |

Theoretical and Computational Chemistry in the Investigation of Halogenated Isoquinolines

Quantum Mechanical and Molecular Orbital Theory Applications

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecules like 5-Bromo-1-chloro-6-methylisoquinoline. These methods allow for a detailed description of the molecule's electronic landscape, which in turn governs its physical properties and chemical reactivity.

The electronic properties of this compound are dictated by the interplay of the constituent atoms and their arrangement within the bicyclic aromatic framework. The introduction of halogen atoms (bromine and chlorine) and a methyl group significantly perturbs the electron distribution of the parent isoquinoline (B145761) core.

Computational studies on similar halogenated heterocycles reveal that halogen substituents induce noticeable alterations in electronic properties, such as dipole moment and spatial extent, which can impact intermolecular interactions. mdpi.com While halogen substitution may not cause significant changes in the core three-dimensional conformation, it finely tunes the electronic environment. mdpi.com

The effects of the substituents on the isoquinoline ring can be summarized as follows:

1-Chloro group: The chlorine atom at the C1 position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weaker, opposing resonance effect (+R) by donating a lone pair of electrons to the aromatic system.

5-Bromo group: The bromine atom at the C5 position also exhibits a significant -I effect and a +R effect. Its influence on the π-electron density is crucial in directing incoming reactants.

6-Methyl group: The methyl group is an electron-donating group through an inductive (+I) and hyperconjugation effect, increasing the electron density on the aromatic ring.

Theoretical calculations can quantify these effects by mapping electron density surfaces and calculating atomic charges. Furthermore, an assessment of the molecule's aromaticity can be performed using computational methods that analyze magnetic criteria (e.g., Nucleus-Independent Chemical Shift, NICS) or electronic delocalization indices. These analyses help in understanding the stability and characteristic reactivity of the fused ring system. acs.org

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Influence |

|---|---|---|---|---|

| -Cl | 1 | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Net Electron-Withdrawing, Deactivating |

| -Br | 5 | Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Net Electron-Withdrawing, Deactivating |

| -CH₃ | 6 | Weakly Electron-Donating (+I) | Electron-Donating (Hyperconjugation) | Net Electron-Donating, Activating |

NMR spectroscopy is a cornerstone technique for structure elucidation, and computational chemistry provides powerful tools for predicting NMR spectra, aiding in signal assignment and structure verification. nih.gov For this compound, quantum mechanical calculations can predict the ¹H and ¹³C chemical shifts.

The process typically involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. nih.gov The accuracy of these predictions has significantly improved, with modern machine learning algorithms and refined computational approaches achieving mean absolute errors of less than 0.20 ppm for ¹H shifts. nih.govresearchgate.net

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. nih.gov For instance:

Protons and carbons near the electronegative chlorine and bromine atoms would be expected to be deshielded and appear at a higher chemical shift (downfield).

Conversely, the electron-donating methyl group would cause shielding, shifting nearby nuclei to lower chemical shifts (upfield).

These computational predictions are invaluable, especially for complex molecules where spectral overlap and ambiguous signals are common. By comparing the calculated spectrum with the experimental one, chemists can confirm the molecular structure with greater confidence. nih.gov

| Method | Description | Typical Accuracy (Mean Absolute Error for ¹H) |

|---|---|---|

| DFT (e.g., B3LYP, mPW1PW91) | Density Functional Theory methods are a popular quantum mechanical approach balancing accuracy and computational cost. mdpi.comnih.gov | 0.2 - 0.4 ppm nih.gov |

| Machine Learning (ML) / Neural Networks | Algorithms trained on large datasets of experimental spectra to predict shifts based on chemical structure. nih.govresearchgate.net | ~0.19 ppm researchgate.net |

| DP4+ Probability | A statistical method that compares computationally predicted NMR data against experimental data to determine the most likely structure among several candidates. nih.gov | High (Used for structural assignment) |

Computational Mechanistic Studies of Reactions Involving this compound

Beyond static properties, computational chemistry provides dynamic insights into how this compound behaves in chemical reactions. By modeling reaction pathways, chemists can understand the intricate details of bond-making and bond-breaking processes.

Computational mechanistic studies involve mapping the potential energy surface of a reaction. This process identifies all relevant species, including reactants, intermediates, transition states, and products. DFT calculations are frequently employed to determine the geometries and energies of these species. acs.org

For a reaction involving this compound, such as a nucleophilic aromatic substitution at the C1 position, a computational study would model the approach of the nucleophile to the isoquinoline ring. The key objective is to locate the transition state—the highest energy point along the reaction coordinate—which represents the kinetic barrier to the reaction. acs.org The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate. nih.gov Analysis of the transition state's geometry reveals the precise arrangement of atoms as the old bonds break and new ones form.

Many reactions can potentially occur at multiple sites on a molecule. Regioselectivity describes the preference for reaction at one position over another. For this compound, an electrophilic attack could occur at several positions on the carbocyclic ring. Computational methods are highly effective at predicting this outcome.

One successful approach involves correlating the site of reaction with the calculated NMR chemical shifts of the starting material. Studies have shown that for electrophilic aromatic substitutions on heterocycles, the position with the lowest predicted ¹³C and/or ¹H chemical shift often corresponds to the most reactive site. nih.gov This is because lower chemical shifts (greater shielding) can indicate higher electron density. In cases where this correlation does not hold, analysis of the molecule's Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO), can explain the regioselectivity. The reaction often occurs at the atom with the largest HOMO coefficient. nih.gov Using a combination of these methods can lead to predictive accuracy greater than 95%. nih.gov

Similarly, computational modeling can explain and predict stereoselectivity, the preference for the formation of one stereoisomer over another. By calculating the energies of the diastereomeric transition states leading to different stereochemical outcomes, the favored pathway can be identified as the one with the lower activation energy. acs.org

Some reactions involving isoquinolines proceed through radical mechanisms. nih.govacs.org Computational chemistry is a powerful tool for studying these highly reactive species. DFT calculations can be used to analyze the energy surface for reactions involving radicals, such as the attack of a hydroxyl radical on the quinoline (B57606) ring system. nih.gov

These studies can determine the relative stability of different potential radical adducts, thereby predicting the most likely site of radical attack. For instance, in the reaction of quinoline with the hydroxyl radical, computational analysis revealed that the formation of OH adducts proceeds through exothermic pathways, with the activation energies varying depending on the position of attack. nih.gov Such calculations can also model the subsequent steps, elucidating the complete degradation pathway.

In Silico Approaches to Molecular Design and Interaction Studies

Theoretical and computational chemistry provide indispensable tools for the investigation of complex molecular systems, offering insights that are often inaccessible through experimental methods alone. In the study of halogenated isoquinolines, such as this compound, in silico approaches are pivotal for understanding their electronic properties, interaction potentials, and therapeutic promise. These computational strategies enable the rational design of novel molecules and provide a detailed picture of the non-covalent forces that govern their biological activity.

Modeling of Halogen Bonding Interactions and Their Energetics

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic region on another molecule. acs.org This interaction has gained significant recognition as a powerful tool in molecular engineering and drug design. nih.gov The accurate modeling of halogen bonds is crucial for predicting molecular recognition events and designing potent ligands.

Computational chemistry offers a suite of methods to model and quantify these interactions. researchgate.net The nature of a halogen bond is multifaceted, involving several key energetic components that can be dissected using computational techniques like energy decomposition analysis (EDA). researchgate.netnih.govresearchgate.net These components include:

Electrostatic Interactions: The attraction between the positive σ-hole on the halogen and a Lewis basic site (e.g., a carbonyl oxygen or an amine nitrogen in a protein). researchgate.netresearchgate.net

Dispersion: A significant stabilizing force, particularly for heavier halogens like bromine. acs.orgresearchgate.net

Charge Transfer (CT): The donation of electron density from a donor (Lewis base) to an acceptor (the halogenated molecule), which can be investigated using methods like Natural Bond Orbital (NBO) analysis. acs.orgnih.gov

Pauli Repulsion (Steric Repulsion): The destabilizing force that arises from the overlap of occupied orbitals between the interacting molecules. nih.govresearchgate.net

Polarization: The distortion of the electron clouds of the interacting molecules in response to each other's electric fields. acs.org

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used to provide an accurate description of halogen bonding. researchgate.net For larger systems, such as a ligand in a protein binding pocket, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed to balance accuracy with computational cost. researchgate.net Advanced theoretical tools, including the Intrinsic Bond Strength Index (IBSI), have also been developed to better predict the energies of halogen bonds where simple electrostatic models may fall short. ulisboa.pt

| Energetic Component | Description | Common Computational Methods |

|---|---|---|

| Electrostatics | Attractive force between the positive σ-hole and a nucleophile. researchgate.netresearchgate.net | Energy Decomposition Analysis (EDA), Molecular Electrostatic Potential (MEP) mapping |

| Dispersion | Attractive force arising from correlated electron movements. acs.orgresearchgate.net | Dispersion-corrected DFT (e.g., DFT-D), Symmetry-Adapted Perturbation Theory (SAPT) |

| Charge Transfer | Electron density donation from a Lewis base to the halogen's antibonding orbital. acs.orgnih.gov | Natural Bond Orbital (NBO) Analysis, Conceptual DFT |

| Pauli Repulsion | Destabilizing steric force from orbital overlap. nih.govresearchgate.net | Energy Decomposition Analysis (EDA), Kohn-Sham Molecular Orbital Theory nih.govresearchgate.net |

Ligand Design Principles Incorporating Halogenated Isoquinoline Moieties

The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents. nih.govresearchoutreach.org The strategic introduction of halogen atoms onto this scaffold is a key principle in modern ligand design, used to enhance a molecule's pharmacological profile. researchgate.net Halogenation can profoundly influence binding affinity, target selectivity, and metabolic stability. researchgate.netnih.gov For a molecule like this compound, the bromine and chlorine atoms are not mere placeholders but functional components that can be exploited in rational drug design. nih.gov

Key principles for designing ligands with halogenated isoquinoline moieties include:

Enhancing Binding Affinity: Halogen atoms, particularly bromine and iodine, can form strong and highly directional halogen bonds with Lewis basic residues (e.g., oxygen, nitrogen, or sulfur) in a protein's active site. researchgate.net This interaction can be engineered to provide an additional anchor point for the ligand, thereby increasing its binding affinity. nih.gov

Modulating Selectivity: The precise geometry and electronic nature of a halogen bond can be used to achieve selectivity for a specific target protein over closely related ones. nih.gov Research on isoquinoline-1,3-dione inhibitors demonstrated that the introduction of specific halogen substituents was the critical factor in switching the inhibitor's selectivity between two different deubiquitinase enzymes, USP2 and USP7. nih.gov

Fragment-Based Drug Discovery (FBDD): In this approach, small molecular fragments are screened for binding to a target. researchoutreach.org Halogenated isoquinolines can serve as valuable fragments, with subsequent "fragment merging" strategies used to combine them into a more potent lead compound. researchoutreach.org

Probing Molecular Interactions: Halogens with increasing size and polarizability (from fluorine to bromine) can be systematically used as isosteres to probe the role of van der Waals forces and the shape of a binding pocket. researchgate.net

Improving Pharmacokinetics: Halogenation can also be used to modify a molecule's physical properties, such as lipophilicity, which influences membrane permeability and metabolic degradation pathways. researchgate.net

| Design Principle | Role of Halogenated Isoquinoline | Desired Outcome | Relevant Interaction |

|---|---|---|---|

| Affinity Enhancement | Acts as a halogen bond donor to a protein receptor. nih.gov | Increased ligand potency (e.g., lower IC₅₀). | Halogen Bonding, Van der Waals Forces. researchgate.net |

| Selectivity Switching | Provides a specific, directional interaction unique to the target's binding site. nih.gov | Higher activity against the desired target versus off-targets. | Halogen Bonding. nih.gov |

| Fragment-Based Design | Serves as an initial "hit" fragment that binds to the target. researchoutreach.org | Generation of a novel lead compound through fragment merging. researchoutreach.org | Halogen Bonding, Hydrophobic Interactions. |

| Metabolic Stability | Blocks sites of metabolic attack. researchgate.net | Increased in vivo half-life. | Steric Hindrance. |

Conformational Analysis and Stereochemical Reflections

The three-dimensional structure (conformation) and stereochemistry of a molecule are fundamental to its biological function, as they dictate how it fits into a target binding site. For halogenated isoquinolines, computational methods are essential for exploring the molecule's conformational landscape and understanding its stereochemical properties.

Conformational Analysis involves identifying the stable 3D arrangements of a molecule. Computational techniques such as energy minimization and dihedral driver calculations are used to explore the potential energy surface and locate low-energy, stable conformers. nih.gov In studies of related tetrahydroisoquinoline systems, it was found that the six-membered heterocyclic ring typically prefers a half-chair conformation, with bulky substituents occupying pseudo-equatorial positions to minimize steric strain. nih.gov The specific torsion angles, such as those involving substituents on the isoquinoline core, are computationally scanned to identify energy minima, which correspond to the most likely shapes the molecule will adopt. nih.gov

Stereochemical Reflections are critical when a molecule contains chiral centers. The presence of substituents on the isoquinoline ring can lead to the existence of stereoisomers (e.g., enantiomers or diastereomers). These isomers can have dramatically different biological activities, making it crucial to analyze them separately. nih.gov For example, in a study of a chiral tetrahydroisoquinoline, single-crystal X-ray analysis and computational modeling confirmed that the (S)-enantiomer was the more biologically active form. nih.gov Molecular modeling software can be used to perform least-squares fitting of different stereoisomers into a known receptor model or against a known active ligand to predict which one will have a better complementary fit. nih.gov Furthermore, specific non-covalent interactions, such as halogen-π interactions, can act as significant stabilizing factors that influence and control the stereochemical outcome of chemical reactions, leading to higher enantioselectivity. acs.org

| Analysis Type | Objective | Computational Technique(s) |

|---|---|---|

| Conformational Search | To identify all low-energy, stable 3D structures of the molecule. | Systematic or stochastic conformational searches, dihedral driver calculations. nih.gov |

| Energy Minimization | To find the lowest energy (most stable) conformation. | Molecular Mechanics (MM) or Quantum Mechanics (QM) calculations. nih.gov |

| Stereoisomer Analysis | To evaluate the relative stability and receptor fit of different enantiomers or diastereomers. | Molecular docking, 3D pharmacophore fitting, least-squares fitting. nih.gov |

| Interaction Analysis | To understand how specific interactions stabilize a particular conformation or stereoisomer. | Analysis of non-covalent interactions (e.g., halogen-π). acs.org |

Q & A

Q. What are the most reliable synthetic routes for 5-bromo-1-chloro-6-methylisoquinoline, and how does regioselectivity impact yield?

- Methodological Answer : The synthesis typically involves sequential halogenation of the isoquinoline core. A bromination step using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C is critical to position the bromine at C5 . Subsequent chlorination with POCl₃ or SOCl₂ introduces the chlorine substituent at C1, while methyl groups are introduced via Friedel-Crafts alkylation or cross-coupling reactions. Regioselectivity is controlled by steric and electronic factors: electron-rich positions (e.g., C6) favor methyl group addition, while halogenation at C1/C5 is influenced by directing groups. Yields range from 40–70% depending on reaction conditions .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR identifies methyl protons (δ ~2.5 ppm) and aromatic protons (δ 7.5–9.0 ppm) .

- ¹³C NMR confirms halogenated carbons (C-Br: δ ~110 ppm; C-Cl: δ ~125 ppm).

High-resolution mass spectrometry (HRMS) validates the molecular ion peak (expected m/z for C₁₀H₈BrClN: ~272.92). IR spectroscopy detects C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .

Q. What are common downstream reactions of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a versatile intermediate:

- Suzuki-Miyaura Coupling : The bromine at C5 reacts with aryl boronic acids to form biaryl derivatives for drug candidates .

- Nucleophilic Substitution : The chlorine at C1 can be replaced with amines or alkoxides to modulate solubility or bioactivity .

- Metal-Halogen Exchange : Lithium-halogen exchange at C5 enables further functionalization (e.g., carboxylation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading. For example:

Q. What strategies resolve contradictory data on the reactivity of halogen substituents in isoquinoline derivatives?

- Methodological Answer : Discrepancies often arise from electronic effects. Computational studies (DFT calculations) predict reactive sites:

- Electrostatic Potential Maps : Highlight electron-deficient regions (C1/C5) prone to nucleophilic attack.

- Hammett Constants : Correlate substituent effects (e.g., methyl groups at C6 increase electron density at C5) .

Experimental validation via competitive reactions with isotopic labeling (e.g., ¹³C) clarifies mechanistic pathways .

Q. How does this compound interact with biological targets, and what assays validate its potential?

- Methodological Answer : While direct biological data are limited, structural analogs show activity against kinases and viral proteases. Key assays include:

Q. What computational tools predict regioselectivity in further functionalization of this compound?

- Methodological Answer : Reaction Pathway Prediction : Tools like ICReDD integrate quantum mechanical calculations (Gaussian 16) and machine learning to model reaction outcomes. For example:

Q. How can conflicting NMR data from different synthetic batches be reconciled?

- Methodological Answer : Contradictions often stem from residual solvents or rotamers. Solutions include:

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer : Scale-up issues include:

- Exothermic Reactions : Use flow chemistry (tubular reactors) for controlled bromination .

- Purification : Simulated moving bed (SMB) chromatography separates isomers. Purity >95% is achievable with gradient elution (hexane:EtOAc) .

Q. How do storage conditions affect the stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.